molecular formula C12H8ClNO3 B8564862 1-Chloro-2-nitro-4-phenoxybenzene CAS No. 10265-98-2

1-Chloro-2-nitro-4-phenoxybenzene

Cat. No. B8564862
CAS RN: 10265-98-2
M. Wt: 249.65 g/mol
InChI Key: JBYYPNXZPRPIPL-UHFFFAOYSA-N
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Description

1-Chloro-2-nitro-4-phenoxybenzene is a useful research compound. Its molecular formula is C12H8ClNO3 and its molecular weight is 249.65 g/mol. The purity is usually 95%.
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properties

CAS RN

10265-98-2

Molecular Formula

C12H8ClNO3

Molecular Weight

249.65 g/mol

IUPAC Name

1-chloro-2-nitro-4-phenoxybenzene

InChI

InChI=1S/C12H8ClNO3/c13-11-7-6-10(8-12(11)14(15)16)17-9-4-2-1-3-5-9/h1-8H

InChI Key

JBYYPNXZPRPIPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Chloro-3-nitrophenol (2.0 g, 0.012 mol), phenylboronic acid (3.5 g, 0.029 mol), TEA (9.6 mL, 0.069 mol), cupric acetate (3.3 g, 0.018 mol) and DCM (100 mL, 2 mol) were added to a 100 mL oven dried flask and the reaction was stirred at rt for 48 h. The solvent was then removed under reduced pressure and the resulting residue was purified by flash chromatography (5% EtOAc in Hexane).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
9.6 mL
Type
reactant
Reaction Step One
[Compound]
Name
cupric acetate
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4-chloro-3-nitro-phenol (5.00 g, 28.81 mmol), phenylboronic acid (7.03 g, 57.62 mmol), copper(II) acetate (5.23 g, 28.81 mmol) and 4 Å molecular sieves (0.5 g) in dichloromethane (200 mL) and triethylamine (20.08 mL, 144.04 mmol) was placed in a round bottomed flask. The resulting suspension was stirred under a dry ambient atmosphere at room temperature for 4 days. The mixture was filtered through diatomaceous earth and the solvent was evaporated. The resulting residue was re-dissolved in EtOAc, adhered to silica gel and flash chromatographed (2% EtOAc/hexane) to give 1-chloro-2-nitro-4-phenoxy-benzene as a yellow oil (1.53 g, 22.0% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.03 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5.23 g
Type
catalyst
Reaction Step One
Quantity
20.08 mL
Type
reactant
Reaction Step Two

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